N-tert-butylnaphthalene-2-carboxamide
Description
Significance of Naphthalene (B1677914) Core Structures in Bioactive Compounds
The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a prevalent structural motif in a multitude of bioactive compounds. Its rigid, planar, and lipophilic nature allows it to engage in various non-covalent interactions with biological macromolecules, such as enzymes and receptors. This can include π-π stacking interactions with aromatic amino acid residues within protein binding sites. The large surface area of the naphthalene ring system can contribute to enhanced binding affinity and selectivity for specific biological targets. Furthermore, the naphthalene core serves as a versatile template for chemical modification, allowing for the introduction of various substituents at multiple positions to modulate the compound's physicochemical properties and biological activity. For instance, substituted naphthalenes are key components in pharmaceuticals like the non-steroidal anti-inflammatory drug nabumetone (B1676900) and the beta-blocker propranolol.
Overview of Carboxamide Functional Groups in Medicinal Chemistry
The carboxamide functional group is a cornerstone of medicinal chemistry, prized for its chemical stability and its capacity to form hydrogen bonds. nih.govnih.gov The amide bond is relatively resistant to hydrolysis, which contributes to the metabolic stability of drug molecules. The hydrogen bond donor and acceptor properties of the carboxamide group enable it to form strong and specific interactions with biological targets, which is crucial for molecular recognition and the exertion of a biological effect. nih.gov This functional group is a key feature in a vast number of approved drugs and is often considered a privileged structure in drug design. The properties of the carboxamide moiety can be readily fine-tuned by altering the substituents on the nitrogen and carbonyl groups, allowing for the optimization of a compound's potency, selectivity, and pharmacokinetic profile. nih.gov
Research Landscape of N-tert-butylnaphthalene-2-carboxamide and Related Analogues
While specific research focusing solely on this compound is not extensively documented in publicly available literature, the broader class of N-substituted naphthalene-2-carboxamides has been the subject of significant investigation. Research into these analogues provides a valuable framework for understanding the potential applications and synthetic strategies relevant to this compound.
A primary focus of research on naphthalene carboxamides has been in the area of infectious diseases, particularly as antimycobacterial agents. nih.govnih.gov Numerous studies have synthesized and evaluated series of N-substituted naphthalene carboxamides for their activity against various Mycobacterium species, including Mycobacterium tuberculosis. nih.govnih.gov These studies often explore how different substituents on the amide nitrogen and the naphthalene ring influence the antimycobacterial potency.
Another significant area of investigation is oncology. Naphthalene-2-carboxamide derivatives have been designed and synthesized as potential anticancer agents. nih.gov Research in this area includes their evaluation as multidrug resistance (MDR) reversal agents, aiming to restore the efficacy of conventional chemotherapeutics in resistant cancer cells. nih.gov
The synthesis of these compounds typically involves the coupling of a naphthalene-2-carboxylic acid derivative with a primary or secondary amine. nih.govnih.gov The choice of coupling agents and reaction conditions can be varied to optimize the yield and purity of the final products. The presence of the bulky tert-butyl group on the amide nitrogen of this compound suggests that steric hindrance could be a factor in its synthesis and its interaction with biological targets.
The following table summarizes the key research areas for naphthalene carboxamide analogues:
| Research Area | Focus of Investigation | Example Analogues |
| Antimycobacterial Activity | Inhibition of Mycobacterium species growth | N-(Aryl)-3-hydroxynaphthalene-2-carboxamides nih.gov |
| Anticancer Activity | Reversal of multidrug resistance in cancer cells | N-[3-(4-substituted-1-piperazinyl)propyl]-6-methoxynaphthalene-2-carboxamides nih.gov |
| General Synthesis | Amide bond formation from carboxylic acids and amines | N-Substituted naphthalene-1-carboxanilides nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butylnaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-15(2,3)16-14(17)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUOLOZPACRWMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349881 | |
| Record name | N-tert-butylnaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82740-58-7 | |
| Record name | N-tert-butylnaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Tert Butylnaphthalene 2 Carboxamide and Its Analogues
Established Synthetic Pathways to Naphthalene-2-carboxamide Scaffolds
The foundational approach to synthesizing naphthalene-2-carboxamides, including the N-tert-butyl derivative, typically involves the formation of an amide bond. This can be achieved through various established strategies and is often preceded or followed by the functionalization of the naphthalene (B1677914) core to introduce desired substituents.
Amide Bond Formation Strategies
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically controlled process that often requires harsh conditions. Consequently, the activation of the carboxylic acid is a common and effective strategy. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the amine.
A variety of coupling reagents have been developed for this purpose. These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the desired amide. The choice of coupling reagent can be critical to the success of the reaction, influencing yield, reaction time, and the suppression of side reactions. A general method for the synthesis of amides involves the direct coupling of alkali metal carboxylate salts with amines using a coupling agent like HBTU in the presence of a base. nih.gov This method is particularly useful for carboxylic acids that are unstable or not commercially available. nih.gov
| Coupling Reagent Class | Examples | General Features |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Widely used, but can lead to racemization and the formation of N-acylurea byproducts. Often used with additives like HOBt to suppress side reactions. |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Highly efficient and often used for sterically hindered amino acids and peptides. |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | Fast reaction rates and high yields. HATU is particularly effective at minimizing racemization. |
The synthesis of N-substituted 3-hydroxynaphthalene-2-carboxanilides has been successfully achieved through the condensation of 3-hydroxynaphthalene-2-carboxylic acid with the appropriate anilines using phosphorus trichloride (B1173362) in dry chlorobenzene (B131634) under microwave conditions. thermofisher.com Another approach involves the reaction of a naphthalenecarboxylic acid halide, such as 2-naphthoyl chloride, with an amine. nih.govresearchgate.net This method is often high-yielding but requires the prior synthesis of the acid halide.
Naphthalene Core Functionalization Approaches
The naphthalene core is a versatile scaffold that can be functionalized at various positions to create a diverse range of analogues. Directing group-assisted C-H bond functionalization has emerged as a powerful tool for the regioselective introduction of functional groups onto the naphthalene nucleus. The carbonyl group of a naphthaldehyde or the amide group of a naphthamide can act as a directing group, guiding the reaction to specific positions on the aromatic ring. For instance, palladium-catalyzed oxygenation and halogenation of 1-carbonylnaphthalenes have been developed to selectively functionalize the C8 and C2/C8 positions, respectively. nih.gov
Furthermore, transition metal-catalyzed C-H amination provides a direct route to introduce nitrogen-containing functionalities. These reactions can proceed via intra- or intermolecular pathways and have been achieved using various late transition metal catalysts. researchgate.net
Advanced Synthetic Techniques for N-tert-butylnaphthalene-2-carboxamide
Recent advances in synthetic organic chemistry have provided more sophisticated and efficient methods for the synthesis of amides, including this compound. These techniques often employ catalytic systems to achieve high yields and selectivity under milder reaction conditions.
Catalytic Reaction Applications in this compound Synthesis
Catalytic methods offer significant advantages over stoichiometric approaches, including increased atom economy, reduced waste, and often milder reaction conditions. Transition metal catalysis and oxidative amidation are two prominent areas of research that have been applied to the synthesis of amides.
Transition metals, particularly palladium and copper, are widely used to catalyze the formation of carbon-nitrogen bonds. Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a powerful method for coupling aryl halides or triflates with amines. This reaction could be applied to the synthesis of this compound by coupling a 2-halonaphthalene-2-carboxamide with tert-butylamine (B42293), or by coupling 2-naphthalenecarboxylic acid with tert-butylamine in the presence of a suitable palladium catalyst and a base.
Copper-catalyzed reactions also offer a valuable alternative for C-N bond formation. A notable method for the synthesis of N-tert-butyl amides involves the copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) catalyzed reaction of nitriles with di-tert-butyl dicarbonate. nih.gov This Ritter-type reaction proceeds under solvent-free conditions at room temperature and provides excellent yields of the corresponding N-tert-butyl amides. This strategy could be applied to the synthesis of this compound starting from 2-cyanonaphthalene.
| Catalyst System | Starting Materials | Product | Key Features |
| Palladium Catalyst / Ligand / Base | 2-Halonaphthalene derivative, Amine | N-Aryl/alkyl-naphthalene derivative | Broad substrate scope, but can require expensive ligands and careful optimization. |
| Copper(II) Trifluoromethanesulfonate | Nitrile, Di-tert-butyl dicarbonate | N-tert-butyl amide | Mild, solvent-free conditions, high yields for N-tert-butyl amides. nih.gov |
| Niobium(V) oxide (Nb₂O₅) | Carboxylic acid, Amine | Amide | Heterogeneous, reusable catalyst, applicable to a wide range of substrates. nih.gov |
Oxidative amidation has emerged as an atom-economical and environmentally friendly approach to amide bond formation, as it often uses readily available starting materials and generates water as the primary byproduct. These reactions typically involve the in situ generation of a reactive intermediate from an aldehyde or alcohol, which is then trapped by an amine.
One general procedure for the one-pot oxidative amidation of aldehydes involves the reaction of an aldehyde with 2-nitrophenylhydrazine (B1229437) hydrochloride to form a hydrazone intermediate. This is followed by oxidation with Oxone® in the presence of potassium bromide and a base, and subsequent addition of the amine. dntb.gov.ua This method has been used to synthesize a variety of amides in moderate yields. dntb.gov.ua Another approach involves the direct oxidative coupling of aldehydes and primary amines catalyzed by a KI-TBHP system. nih.gov
| Oxidative System | Starting Materials | Key Features |
| Oxone® / KBr / Base | Aldehyde, 2-Nitrophenylhydrazine, Amine | One-pot procedure, moderate yields for a range of amides. dntb.gov.ua |
| KI / TBHP | Aldehyde/Alcohol, Primary Amine | Catalytic, avoids expensive and air-sensitive reagents. nih.gov |
| t-BuOK | 1,4-Naphthoquinone, Amine | Transition-metal-free, mild conditions, good yields for 2-amino-1,4-naphthoquinones. |
Derivatization Strategies for this compound Analogues
Derivatization is a key process for modifying a core chemical structure to create a library of related compounds, or analogues. For this compound, this can be achieved through various techniques, most notably directed metallation and scaffold diversification methods.
Directed Metallation for Ortho-Functionalization
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. wikipedia.orgbaranlab.org In this reaction, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with a variety of electrophiles to introduce a wide range of functional groups. wikipedia.org
The amide group in this compound can serve as a DMG. wikipedia.org Tertiary amides are known to be effective DMGs, directing functionalization to the positions ortho to the amide-bearing carbon on the naphthalene ring. wikipedia.orguwindsor.ca The general principle involves the interaction of the Lewis basic amide oxygen with a Lewis acidic alkyllithium species, such as n-butyllithium or sec-butyllithium, leading to deprotonation of the nearest ortho proton. wikipedia.orgbaranlab.org
Table 1: Common Electrophiles Used in Directed ortho-Metalation
| Electrophile | Functional Group Introduced |
| D2O | Deuterium |
| I2 | Iodine |
| CO2 | Carboxylic acid |
| RCHO | Hydroxymethyl |
| R2CO | Hydroxyalkyl |
| Me3SiCl | Trimethylsilyl |
| S2Cl2 | Disulfide |
This table illustrates a selection of common electrophiles and the corresponding functional groups that can be introduced onto an aromatic ring via a DoM reaction.
The choice of base and solvent is critical for the success of DoM reactions. uwindsor.ca Strong bases like alkyllithiums are typically required, and polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used. uwindsor.ca The stability of the lithiated intermediate is also a key consideration, as rearrangements like the anionic-Fries rearrangement can occur under certain conditions. uwindsor.ca
Scaffold Diversification Techniques
Scaffold diversification involves more significant modifications to the core structure of this compound, often through the formation of new carbon-carbon or carbon-heteroatom bonds. Cross-coupling reactions are a cornerstone of these strategies. nih.gov
For instance, if a halo-substituent is introduced onto the naphthalene ring, either through DoM followed by halogenation or via other synthetic routes, it can serve as a handle for various transition metal-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura (using boronic acids), Negishi (using organozinc reagents), and Buchwald-Hartwig (for C-N and C-O bond formation) reactions. nih.govresearchgate.net These methods allow for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups, leading to significant diversification of the naphthalene carboxamide scaffold. nih.gov
Another approach to scaffold diversification is the modification of the naphthalene core itself. Recent advances have shown that isoquinolines can be converted to naphthalenes through a nitrogen-to-carbon transmutation, offering a novel entry point to substituted naphthalene systems. dntb.gov.ua
Furthermore, the derivatization of the amide nitrogen is also a viable strategy. For example, a series of N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides were synthesized by condensing 6-methoxynaphthalene-2-carboxylic acid with various N-substituted propylamines. nih.gov This demonstrates how modifications distal to the naphthalene core can also contribute to scaffold diversity.
Molecular and Electronic Structure Investigations of N Tert Butylnaphthalene 2 Carboxamide
Elucidation of Molecular Conformation in Solution
The conformation of N-tert-butylnaphthalene-2-carboxamide in solution would primarily be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. One-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), would provide detailed insights into the molecule's structure.
In a typical analysis, the chemical shifts of the protons and carbons in the naphthalene (B1677914) and tert-butyl groups would be assigned. The coupling constants between adjacent protons would help determine the dihedral angles and thus the relative orientation of different parts of the molecule. NOESY experiments are particularly crucial as they can detect through-space interactions between protons that are close to each other, which is key to understanding the molecule's folded or extended conformation in solution. The steric hindrance imposed by the bulky tert-butyl group is expected to significantly influence the rotational freedom around the amide bond, leading to a preferred conformation that minimizes steric strain.
Solid-State Structural Analysis
The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles of this compound in the solid state.
The analysis would reveal the packing arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding (between the amide N-H and C=O groups of adjacent molecules) or π-π stacking of the naphthalene rings. The conformation of the molecule in the solid state can differ from its solution-state conformation due to the constraints of crystal packing.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 105.45 |
| γ (°) | 90 |
| Volume (ų) | 1302.1 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.158 |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from a single-crystal X-ray diffraction study.
Electronic Structure Characterization
The electronic structure of this compound can be investigated using a combination of spectroscopic techniques and computational methods. UV-Vis absorption and fluorescence spectroscopy would reveal information about the electronic transitions within the molecule. The naphthalene chromophore is expected to dominate the absorption and emission spectra.
Computational chemistry, specifically Density Functional Theory (DFT), would be a powerful tool to model the electronic structure. These calculations can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the molecule's electronic behavior. The HOMO-LUMO energy gap provides an estimate of the molecule's reactivity and the energy required for electronic excitation.
Table 2: Hypothetical Electronic Properties of this compound
| Property | Hypothetical Value |
| Absorption Maximum (λmax, nm) | 285, 320 |
| Emission Maximum (λem, nm) | 355 |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.5 |
| HOMO-LUMO Gap (eV) | 4.7 |
Note: This data is hypothetical and represents typical values that might be obtained from experimental and computational studies.
Advanced Spectroscopic Characterization Methods for Structural Confirmation
To provide comprehensive confirmation of the structure of this compound, a combination of advanced spectroscopic methods would be employed.
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique would identify the characteristic vibrational modes of the functional groups present. Key vibrational bands would include the N-H stretch, the C=O stretch of the amide, and the characteristic C=C stretching vibrations of the naphthalene ring.
Raman Spectroscopy: As a complementary technique to FT-IR, Raman spectroscopy would provide information on the non-polar vibrations within the molecule, such as the C-C bonds of the naphthalene and tert-butyl groups.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact molecular weight of the compound, confirming its elemental composition with high accuracy.
Table 3: Hypothetical Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peak/Signal | Interpretation |
| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~1650 (C=O stretch) | Amide functional group |
| Raman (cm⁻¹) | ~1380 (naphthalene ring breathing) | Naphthalene core structure |
| ¹H NMR (ppm) | 7.5-8.5 (multiplets), 1.4 (singlet) | Aromatic and tert-butyl protons |
| ¹³C NMR (ppm) | 125-135 (aromatic), 52 (quaternary C), 29 (methyl C) | Naphthalene and tert-butyl carbons |
| HRMS (m/z) | [M+H]⁺ calculated: 228.1383 | Confirms molecular formula C₁₅H₁₈NO |
Note: The spectroscopic data presented here is hypothetical and for illustrative purposes.
Medicinal Chemistry and Lead Optimization Strategies for N Tert Butylnaphthalene 2 Carboxamide Analogues
Hit-to-Lead Progression Methodologies
The initial identification of a hit, such as a molecule containing the N-tert-butylnaphthalene-2-carboxamide core, is merely the starting point. The subsequent hit-to-lead phase is a critical juncture where medicinal chemists systematically modify the initial structure to improve its drug-like properties. This process involves a series of iterative design, synthesis, and testing cycles to establish a clear structure-activity relationship (SAR).
Scaffold Hopping and Isosteric Replacements
One powerful strategy to navigate away from potential liabilities of a hit compound while retaining its key pharmacophoric features is scaffold hopping . This involves replacing the central molecular framework, in this case, the naphthalene (B1677914) core, with a different, isofunctional scaffold. The goal is to discover new chemical series with improved properties such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property positions. For this compound analogues, this could involve replacing the naphthalene ring with other bicyclic aromatic or heteroaromatic systems that maintain the crucial spatial arrangement of the carboxamide and tert-butyl groups.
Isosteric and bioisosteric replacements represent a more subtle yet equally important approach. This strategy involves the substitution of atoms or groups of atoms with others that have similar steric or electronic properties. In the context of this compound, isosteric replacements could be applied to the naphthalene ring, for instance, by introducing nitrogen atoms to form quinoline or isoquinoline rings. This can modulate the compound's polarity, metabolic stability, and interaction with the biological target. Similarly, the tert-butyl group, which provides steric bulk, could be replaced with other bulky alkyl groups or carbocyclic rings to fine-tune the fit within a binding pocket.
A hypothetical example of applying these strategies to a lead compound is presented in the table below, showcasing how scaffold hopping and isosteric replacements can be used to explore new chemical space.
| Compound ID | Scaffold | R1 Group (Amide) | Modification Strategy | Hypothetical Potency (IC50, µM) |
| Lead-001 | Naphthalene | -C(O)NH-tert-butyl | Initial Lead | 1.2 |
| Analog-002 | Quinoline | -C(O)NH-tert-butyl | Scaffold Hop (Naphthalene -> Quinoline) | 0.8 |
| Analog-003 | Naphthalene | -C(O)NH-cyclobutyl | Isosteric Replacement (tert-butyl -> cyclobutyl) | 2.5 |
| Analog-004 | Benzothiazole | -C(O)NH-tert-butyl | Scaffold Hop (Naphthalene -> Benzothiazole) | 1.5 |
Fragment-Based Drug Design Applied to Naphthalene Carboxamides
Fragment-Based Drug Design (FBDD) offers an alternative and increasingly popular approach to hit identification and lead generation. Instead of screening large, complex molecules, FBDD involves screening small, low-molecular-weight fragments (typically <300 Da) for weak binding to the target protein. Once a fragment that binds is identified, it can be grown or linked with other fragments to generate a more potent lead compound.
In the context of naphthalene carboxamides, a fragment library could be designed to include naphthalene-2-carboxylic acid or N-tert-butylamine fragments. If these fragments show even weak affinity for a target, they can serve as starting points for building a more elaborate molecule. For instance, if a naphthalene fragment is found to bind in a particular orientation, the carboxamide and tert-butyl groups can be added in a stepwise manner to enhance binding affinity. This "fragment growing" approach allows for a more rational and efficient exploration of the chemical space around the naphthalene carboxamide scaffold.
Rational Design of Optimized Analogues
Once a promising lead series has been established, the focus shifts to the rational design of optimized analogues. This is where a deeper understanding of the molecular interactions between the ligand and its target is leveraged to make precise chemical modifications that enhance desired properties.
Structure-Based Drug Design Approaches
When the three-dimensional structure of the biological target is known, Structure-Based Drug Design (SBDD) becomes an invaluable tool. Using techniques like X-ray crystallography or cryo-electron microscopy, researchers can visualize the binding of a naphthalene carboxamide analogue within the active site of the target protein. This information provides a detailed roadmap for designing new analogues with improved interactions.
For example, if the crystal structure reveals a nearby hydrophobic pocket that is not fully occupied by the tert-butyl group, medicinal chemists can design analogues with larger or differently shaped lipophilic groups to better fill this space, potentially increasing potency. Conversely, if a polar residue is in proximity to the naphthalene ring, introducing a hydrogen-bond donor or acceptor on the ring could lead to a favorable interaction.
The following table illustrates hypothetical data from a structure-based design campaign for a series of this compound analogues targeting a hypothetical kinase.
| Compound ID | Modification on Naphthalene Ring | Rationale based on SBDD | Kinase Inhibition (IC50, nM) |
| Lead-001 | Unsubstituted | Initial Lead | 150 |
| Analog-SBDD-01 | 6-methoxy | Target a hydrogen bond with a nearby serine residue | 75 |
| Analog-SBDD-02 | 7-fluoro | Enhance hydrophobic interactions with a leucine residue | 120 |
| Analog-SBDD-03 | 6-amino | Form a salt bridge with an aspartate residue | 50 |
Ligand-Based Drug Design Approaches
In the absence of a target's 3D structure, Ligand-Based Drug Design (LBDD) methods are employed. These approaches rely on the knowledge of a set of molecules that are known to be active against the target. By analyzing the common structural features and properties of these active compounds, a pharmacophore model can be developed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.
For a series of active naphthalene carboxamide analogues, a pharmacophore model might include a hydrophobic feature corresponding to the naphthalene ring, a hydrogen bond acceptor from the carbonyl group of the carboxamide, and a sterically defined hydrophobic region for the tert-butyl group. This model can then be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate the physicochemical properties of the analogues with their biological activity, providing further guidance for the design of more potent compounds.
High-Throughput Medicinal Chemistry in Naphthalene Carboxamide Research
To accelerate the iterative cycle of design, synthesis, and testing, High-Throughput Medicinal Chemistry (HTMC) has become an indispensable part of modern drug discovery. This involves the use of automated synthesis platforms and parallel purification techniques to rapidly generate large libraries of analogues.
For this compound, a library of analogues could be synthesized by parallel amide bond formation between naphthalene-2-carboxylic acid and a diverse set of primary and secondary amines, including variations of the tert-butyl group. Similarly, a library could be generated by reacting N-tert-butylamine with a variety of substituted naphthalene-2-carboxylic acids. These libraries can then be screened in high-throughput biological assays to quickly identify promising candidates and build a comprehensive SAR landscape. This rapid generation of data is crucial for making timely decisions and advancing the most promising compounds through the drug discovery pipeline.
Strategies for Improving Bioavailability and Metabolic Stability of this compound Analogues
In the lead optimization phase of drug discovery, enhancing the bioavailability and metabolic stability of a lead compound is a critical step toward developing a viable drug candidate. For analogues of this compound, a multifaceted approach is employed to address potential liabilities related to absorption, distribution, metabolism, and excretion (ADME) properties. These strategies are designed to modify the molecular structure to improve its pharmacokinetic profile without compromising its therapeutic efficacy.
The metabolic fate of a drug candidate is a primary determinant of its bioavailability and duration of action. The this compound scaffold contains several potential sites for metabolic transformation. The naphthalene ring system, for instance, is susceptible to oxidation by cytochrome P450 (CYP) enzymes, which can lead to the formation of more polar metabolites that are readily excreted. Similarly, the tert-butyl group, while often incorporated to enhance potency or selectivity, can also be a site of metabolic attack. researchgate.nethyphadiscovery.com
Modification of the Naphthalene Core: One approach to reduce oxidative metabolism is to introduce electron-withdrawing groups to the naphthalene ring system. This can decrease the electron density of the aromatic rings, making them less susceptible to CYP-mediated oxidation. Another strategy involves replacing the naphthalene core with a bioisosteric heterocycle. Heterocyclic rings often exhibit different metabolic profiles and can be selected to block or alter metabolic pathways.
Alteration of the tert-Butyl Group: The tert-butyl group is known to be metabolically labile in some chemical contexts. researchgate.nethyphadiscovery.com Strategies to address this include its replacement with other bulky, lipophilic groups that are more resistant to metabolism. Examples of such bioisosteres include cyclopropyl or adamantyl groups. Another approach is the introduction of fluorine atoms into the tert-butyl group, which can block sites of oxidation.
Introduction of Polar Functional Groups: Improving aqueous solubility is a common strategy to enhance bioavailability. For the this compound scaffold, this can be achieved by incorporating polar functional groups, such as hydroxyl, amino, or small polar heterocycles, at various positions on the naphthalene ring or as part of the N-alkyl substituent. These modifications can improve the dissolution of the compound in the gastrointestinal tract, a prerequisite for absorption.
| Compound | Modification | Predicted LogP | Predicted Polar Surface Area (Ų) | Rationale for Improved Bioavailability/Metabolic Stability |
| Parent Compound | This compound | 4.2 | 29.1 | Baseline compound. |
| Analogue 1 | Introduction of a hydroxyl group on the naphthalene ring | 3.9 | 49.3 | Increased polarity may improve solubility and reduce metabolic clearance. |
| Analogue 2 | Replacement of tert-butyl with a cyclopropyl group | 3.8 | 29.1 | Cyclopropyl group can be more metabolically stable than a tert-butyl group. |
| Analogue 3 | Introduction of a fluorine atom on the naphthalene ring | 4.4 | 29.1 | Fluorine can block sites of metabolism and modulate electronic properties. |
| Analogue 4 | Replacement of naphthalene with a quinoline ring system | 3.5 | 41.9 | Nitrogen in the ring can alter metabolism and improve solubility. |
Note: The LogP and PSA values are predicted and serve for illustrative purposes to demonstrate the impact of structural modifications.
Detailed research into the structure-activity relationships (SAR) and structure-metabolism relationships (SMR) of this compound analogues is essential to guide these optimization efforts. By systematically modifying the structure and assessing the impact on metabolic stability in vitro (e.g., using liver microsomes) and bioavailability in vivo, medicinal chemists can identify analogues with a more favorable pharmacokinetic profile, bringing them one step closer to becoming clinical candidates.
Advanced Analytical Methods for Biological Interactions of N Tert Butylnaphthalene 2 Carboxamide
Protein Binding Studies
The interaction of small molecules with proteins is a critical determinant of their biological effects. A variety of methods are employed to characterize these binding events, providing data on affinity, stoichiometry, and kinetics.
Commonly Employed Techniques for Protein Binding Analysis:
Spectroscopic Methods: Techniques such as fluorescence spectroscopy are widely used. They rely on changes in the intrinsic fluorescence of proteins (often from tryptophan or tyrosine residues) upon ligand binding. Quenching or enhancement of this fluorescence can be used to calculate binding constants (Ka) and the number of binding sites.
Chromatography-Based Methods: High-Performance Affinity Chromatography (HPAC) is a powerful tool where a target protein is immobilized on a stationary phase. The retention time of the compound passing through the column is proportional to its binding affinity, allowing for the determination of association and dissociation constants.
Calorimetry: Isothermal Titration Calorimetry (ITC) is considered a gold-standard method as it directly measures the heat released or absorbed during a binding event. This allows for the determination of all thermodynamic parameters of the interaction in a single experiment, including the binding constant (KD), enthalpy (ΔH), and entropy (ΔS).
Electrophoretic Methods: Capillary Electrophoresis (CE) and Affinity Electrophoresis (AE) measure the change in the electrophoretic mobility of a protein when it forms a complex with a ligand. nih.gov These methods are highly sensitive and require only small sample volumes. nih.gov
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the formation of protein-ligand complexes by detecting the mass of the intact complex. Techniques like Electrospray Ionization (ESI-MS) are gentle enough to keep non-covalent complexes intact for analysis.
Table 1: Comparison of Key Protein-Ligand Binding Techniques
| Method | Principle | Key Parameters Determined | Advantages | Limitations |
|---|---|---|---|---|
| Fluorescence Spectroscopy | Measures changes in intrinsic protein fluorescence upon ligand binding. | Binding Constant (Ka), Number of Binding Sites (n) | High sensitivity, widely available. | Requires fluorescent protein residues, indirect measurement. |
| Isothermal Titration Calorimetry (ITC) | Measures heat change during the binding interaction. | KD, Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Provides a complete thermodynamic profile, label-free. | Requires large amounts of pure protein, sensitive to buffer conditions. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index at a sensor surface as ligand binds to immobilized protein. | Association rate (kon), Dissociation rate (koff), KD | Real-time kinetics, label-free, high throughput. | Requires protein immobilization which may affect conformation. |
| Capillary Electrophoresis (CE) | Measures the change in electrophoretic mobility of a protein upon complex formation. | Binding Constant (KD), Stoichiometry | High resolution, low sample consumption. | Can be complex to optimize, surface interactions can be an issue. |
Cellular Uptake and Distribution Methodologies
Understanding if and how N-tert-butylnaphthalene-2-carboxamide enters cells and where it localizes is crucial. Various methodologies, ranging from imaging to quantitative analysis, are used to elucidate these processes.
Methodologies for Assessing Cellular Uptake and Distribution:
Microscopy Techniques:
Fluorescence Microscopy: This is a cornerstone technique for visualizing cellular uptake. nih.govnih.gov If the compound is intrinsically fluorescent, its localization can be directly observed in living or fixed cells using confocal microscopy. nih.gov If not, a fluorescent tag can be attached, though this may alter the molecule's properties and behavior. nih.gov Co-localization studies with fluorescent dyes that stain specific organelles (e.g., mitochondria, lysosomes) can reveal the compound's subcellular distribution. scispace.com
Super-Resolution Microscopy (SRM): Techniques like Structured Illumination Microscopy (SIM) provide higher-resolution images than conventional microscopy, allowing for more precise localization of compounds within subcellular structures. mdpi.com
Cell Fractionation and Quantitative Analysis: This classical approach involves physically separating cellular components. reddit.com Cells are lysed, and organelles are separated by differential centrifugation. nih.gov The concentration of the compound in each fraction (e.g., cytosol, mitochondria, nucleus) is then quantified using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.gov This provides quantitative data on the compound's distribution. nih.gov
Mass Spectrometry Imaging (MSI): This powerful, label-free technique allows for the visualization of the spatial distribution of drugs and metabolites directly in tissue sections or even at the single-cell level. nih.govnih.govdrugtargetreview.comcolumbia.edu Techniques like Desorption Electrospray Ionization (DESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Secondary Ion Mass Spectrometry (SIMS) generate chemical maps, showing the precise location of the parent compound and its metabolites within complex biological samples. nih.govcolumbia.edu
Flow Cytometry: This high-throughput method can rapidly analyze a large population of individual cells. youtube.com If a fluorescently-labeled version of the compound is used, flow cytometry can quantify the percentage of cells that have taken up the compound and the relative amount of uptake per cell.
Table 2: Overview of Cellular Uptake and Distribution Methodologies
| Technique | Principle | Type of Data | Key Advantage | Key Limitation |
|---|---|---|---|---|
| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, creating sharp optical sections of fluorescently labeled cells. | Qualitative/Semi-quantitative (Image-based) | High-resolution 3D imaging of compound localization in live or fixed cells. | Often requires fluorescent labeling, which can alter compound properties. |
| Cell Fractionation with LC-MS | Physical separation of organelles followed by quantitative analysis of compound concentration in each fraction. | Quantitative | Provides absolute quantification of compound in different subcellular compartments. | Lysis destroys cellular architecture; potential for redistribution artifacts. |
| Mass Spectrometry Imaging (MSI) | Direct, label-free detection and mapping of molecules in tissue sections based on their mass-to-charge ratio. | Spatial Distribution (Image-based) | Label-free, simultaneously maps parent compound and metabolites. nih.govbohrium.com | Spatial resolution can be a limiting factor for subcellular detail. |
| Flow Cytometry | Measures fluorescence intensity of individual cells as they pass through a laser beam. | High-throughput Quantitative | Rapid analysis of thousands of cells, providing population-level statistics. | Provides no information on subcellular localization. |
Metabolite Identification Techniques (excluding specific metabolic profiles)
When a xenobiotic compound is introduced into a biological system, it is often chemically modified by metabolic enzymes. Identifying the resulting metabolites is key to understanding its biological fate.
Core Technologies for Metabolite Identification:
The combination of Liquid Chromatography (LC) with Mass Spectrometry (MS) is the dominant analytical platform for metabolite identification. drugtargetreview.comcolumbia.edu
Liquid Chromatography (LC): LC, particularly HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC), is used to separate the parent compound from its various metabolites in a complex biological sample (e.g., cell lysate, plasma) prior to detection. columbia.edu This separation is crucial for reducing ion suppression and allowing for individual analysis of each component.
Mass Spectrometry (MS): MS serves as the detector, identifying molecules based on their mass-to-charge (m/z) ratio.
High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) provide highly accurate mass measurements. This precision allows for the determination of the elemental formula of a metabolite, which is a critical first step in its structural identification.
Tandem Mass Spectrometry (MS/MS or MSn): In MS/MS, an ion of a specific m/z (the precursor ion, likely the parent compound or a metabolite) is selected and fragmented. The resulting fragment ions (product ions) create a characteristic pattern or "fingerprint." By analyzing these fragmentation patterns, researchers can deduce the chemical structure of the metabolite and identify the site of metabolic modification (e.g., hydroxylation, glucuronidation). columbia.edu Ion trap mass spectrometers can perform multiple stages of fragmentation (MSn), providing even deeper structural information. columbia.edu
Table 3: Mass Spectrometry Techniques in Metabolite Identification
| Technique | Role in Identification | Information Provided |
|---|---|---|
| LC-MS (Full Scan) | Initial detection of potential metabolites. | Provides m/z values for the parent compound and all detectable metabolites. |
| High-Resolution MS (HRMS) | Determination of elemental composition. | Highly accurate mass measurement used to calculate possible molecular formulas. |
| Tandem MS (MS/MS) | Structural elucidation. | Fragmentation pattern of a selected precursor ion, revealing structural information. |
| MSn (e.g., MS3, MS4) | Detailed structural analysis. | Further fragmentation of product ions to differentiate between isomers and confirm structures. columbia.edu |
Q & A
Q. What are the established synthetic routes for N-tert-butylnaphthalene-2-carboxamide, and what key reaction parameters influence yield?
Answer: The synthesis typically involves coupling naphthalene-2-carboxylic acid derivatives with tert-butylamine via carbodiimide-mediated amidation (e.g., EDC or DCC). Critical parameters include:
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates amide bond formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- NMR : H and C NMR confirm structural integrity, with tert-butyl protons appearing as a singlet at ~1.4 ppm and naphthalene aromatic signals between 7.2–8.5 ppm .
- GC/MS : Electron ionization (EI) at 70 eV provides fragmentation patterns; molecular ion peaks (M) are observed at m/z corresponding to the molecular weight (e.g., 267 g/mol for the parent compound) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Q. How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : Store in amber glass vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation and moisture absorption .
- Handling : Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation/contact.
- Stability testing : Monitor degradation via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Q. What are the standard purity grades for this compound, and how are they validated?
Answer:
Q. Which extraction and isolation techniques are effective for this compound from complex matrices?
Answer:
- Solid-phase extraction (SPE) : C18 cartridges with methanol/water elution (70:30 v/v) achieve >90% recovery .
- Liquid-liquid extraction (LLE) : Use dichloromethane or ethyl acetate; pH adjustment (pH 7–8) minimizes ionization of the carboxamide group .
Advanced Research Questions
Q. How can researchers resolve contradictory data arising from spectroscopic analyses of this compound derivatives?
Answer:
- Iterative validation : Cross-validate NMR/GC-MS data with synthetic intermediates (e.g., tert-butylamine byproducts).
- Alternative techniques : Use X-ray crystallography (if crystals are obtainable) or high-resolution MS to confirm molecular formulas .
- Computational modeling : Compare experimental H NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) .
Q. What experimental design principles apply to studying the compound’s stability under oxidative stress?
Answer:
- Stress conditions : Expose to HO (3% w/v) or UV light (254 nm) in controlled chambers.
- Degradation markers : Monitor tert-butyl group cleavage (via GC-MS) or naphthalene ring hydroxylation (HPLC-UV/fluorescence) .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under ambient conditions .
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
Answer:
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
Answer:
Q. How should researchers address discrepancies in biological activity data across studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
